Bis(chloromethyl) sulfone
Overview
Description
Bis(chloromethyl) sulfone, also known as this compound, is a useful research compound. Its molecular formula is C2H4Cl2O2S and its molecular weight is 163.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactions
- Bis(chloromethyl) sulfone has been explored in various chemical reactions, demonstrating its versatility in synthesis processes. For instance, chloromethyl aryl sulfone carbanion reacts with electrophilic arenes, leading to products through nucleophilic substitution or bis-annulation, depending on the reactant used (Mieczyslaw M kakosza et al., 1987). Additionally, this compound has been used as a precursor for α,α′-dianionic synthons, facilitating various organic transformations (Cecilia Gómez et al., 2005).
Applications in Polymer Science
- In the realm of polymer science, this compound plays a significant role. For example, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using this compound, have shown promising applications in fuel cells due to their high proton conductivity and mechanical properties (Byungchan Bae et al., 2009). Another study used bis(4-chloromethyl)-1,1′-biphenyl, a derivative of this compound, to create sulfonated hyper-cross-linked polymers for the selective remediation of strontium and cesium in environmental applications (A. James et al., 2019).
Electronic and Optical Materials
- This compound derivatives have also been utilized in the development of electronic and optical materials. For instance, poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, exhibit semiconducting properties with potential applications in electronic devices (G. Rusu et al., 2007). Additionally, bis(4-chlorophenyl)sulfone's unique structural properties have been studied for their applications in molecular systems and phase transitions, relevant to the field of materials science (J. Ollivier et al., 1996).
Environmental Applications
- In environmental studies, this compound derivatives have been analyzed for their biodegradability and interaction with soil and water. For example, bis(trichloromethyl) sulfone, a related compound, has been studied for its metabolites in soil, providing insights into its environmental fate (B. Giang et al., 1994).
Mechanism of Action
Target of Action
Bis(chloromethyl) sulfone primarily targets nitroaromatics and heteroaromatics . These are chemical compounds that contain a nitro group (-NO2) and an aromatic ring or a heteroaromatic ring, respectively .
Mode of Action
The compound’s mode of action involves a process known as Vicarious Nucleophilic Substitution (VNS) . In this process, this compound acts as a nucleophile, replacing hydrogen in nitroaromatics and heteroaromatics . The reaction is facilitated by the presence of a strong base .
Biochemical Pathways
The VNS process affects the biochemical pathways of nitroaromatics and heteroaromatics . The substitution of hydrogen by this compound alters the chemical structure of these compounds, potentially affecting their downstream effects .
Result of Action
The result of the VNS process is the formation of new compounds with altered chemical structures . These new compounds may have different properties and functions compared to the original nitroaromatics and heteroaromatics .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the VNS process requires the presence of a strong base . Therefore, the pH of the environment can significantly affect the reaction . Additionally, this compound is moderately soluble in water , which means its action can also be influenced by the presence and concentration of water in the environment .
Safety and Hazards
Future Directions
Recent research has focused on the development of more sustainable methods for the synthesis of sulfones . Emerging technologies are being explored for a more sustainable sulfone synthesis . The reactivity of sulfones can be modulated from an electrophilic to a nucleophilic or even a radical character by adjustment of the reaction conditions .
Properties
IUPAC Name |
chloro(chloromethylsulfonyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O2S/c3-1-7(5,6)2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGKEMZXNYTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190995 | |
Record name | Bis(chloromethyl) sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37557-97-4 | |
Record name | Bis(chloromethyl) sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037557974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(chloromethyl) sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro(chloromethanesulfonyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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